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Pseudouridine - 1445-07-4

Pseudouridine

Catalog Number: EVT-281264
CAS Number: 1445-07-4
Molecular Formula: C9H12N2O6
Molecular Weight: 244.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pseudouridine (Ψ) is a ubiquitous and naturally occurring isomer of the nucleoside uridine found in various RNA species, including tRNA, rRNA, and snRNA []. It is formed through the post-transcriptional isomerization of uridine by pseudouridine synthases [, ]. While uridine connects to the ribose sugar through a C-N bond, pseudouridine connects through a C-C bond, offering more rotational freedom [, ]. This unique characteristic of pseudouridine is known to influence the structure and function of RNAs [, ].

Future Directions
  • Elucidating the Complete Mechanism of Pseudouridine Synthases: Despite the knowledge about the importance of a conserved aspartate residue, the precise catalytic mechanism of pseudouridine synthases requires further investigation [].
  • Developing More Efficient Methods for Pseudouridine Mapping: Improving current techniques and exploring novel approaches for mapping pseudouridine sites in RNA will be crucial to expanding our understanding of its functions [, , ].
  • Exploring the Therapeutic Potential of Pseudouridine: Given its role in mRNA vaccines, investigating the therapeutic potential of pseudouridine in other RNA-based therapies holds promise [, ].
  • Understanding the Role of Pseudouridine in Disease: Further research is needed to elucidate the specific roles of pseudouridine in various diseases and to explore its potential as a therapeutic target. [, , , , , ]
  • Expanding the Knowledge of Pseudouridine Synthase Substrate Recognition: Unveiling the factors governing substrate recognition by different pseudouridine synthases will be crucial for understanding their specific functions and potential applications [, , , ].

Uridine

Relevance: Uridine is the direct precursor of pseudouridine, differing by a single isomerization at the N1 position of the uracil base. This modification significantly impacts the chemical and structural properties of pseudouridine compared to uridine. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] For instance, pseudouridine exhibits enhanced base stacking interactions, contributing to increased RNA stability. [, ]

Pseudouridine 5′-phosphate

Compound Description: Pseudouridine 5′-phosphate (ΨMP) is the monophosphorylated form of pseudouridine. It is an intermediate in the degradation pathway of pseudouridine in bacteria. [, ]

Relevance: Pseudouridine 5′-phosphate is produced from pseudouridine by the enzyme pseudouridine kinase (PsuK) and is further hydrolyzed by pseudouridine monophosphate glycosylase (PsuG) to uracil and ribose 5′-phosphate. [, ] This pathway highlights the metabolic fate of pseudouridine in bacterial systems.

5-Fluorouridine

Compound Description: 5-Fluorouridine (5FU) is a fluorinated analog of uridine that acts as an antimetabolite. 5FU is known to interfere with RNA synthesis and processing. [, , , , , ]

N1-methyl-pseudouridine

Compound Description: N1-methyl-pseudouridine (m1Ψ) represents a doubly modified nucleoside containing both a methyl group at the N1 position and the C-glycoside linkage characteristic of pseudouridine. []

Relevance: The crystal structure of Escherichia coli pseudouridine kinase (EcPsuK) in complex with N1-methyl-pseudouridine suggests that the enzyme's binding pocket can accommodate this modified nucleoside. [] This finding indicates potential substrate flexibility for EcPsuK and highlights the diversity of pseudouridine modifications.

3-Methylpseudouridine (m3Ψ)

Compound Description: 3-Methylpseudouridine is a modified nucleoside found in ribosomal RNA, particularly in the stem-loop 69 of Escherichia coli 23S rRNA. []

Relevance: While 3-methylpseudouridine and pseudouridine share a similar structure, they are produced by distinct enzymatic pathways. [] The identification of the methyltransferase YbeA (RlmH), responsible for methylating pseudouridine to form m3Ψ1915 in 23S rRNA, underscores the complexity of RNA modification pathways and their potential interplay. []

Classification

Pseudouridine belongs to the class of nucleoside modifications. It is categorized under post-transcriptional modifications, which are critical for the proper functioning of RNA molecules in various biological processes. Pseudouridine is synthesized by specific enzymes known as pseudouridine synthases, which catalyze the conversion of uridine residues within RNA.

Synthesis Analysis

The synthesis of pseudouridine can occur through both enzymatic and chemical methods. The enzymatic synthesis involves pseudouridine synthases that catalyze the transformation of uridine into pseudouridine through an internal transglycosylation reaction.

Enzymatic Synthesis

  • Pseudouridine Synthases: These enzymes are responsible for recognizing specific uridine residues in RNA and catalyzing their conversion to pseudouridine without releasing the uracil base into solution. There are several families of pseudouridine synthases, each with distinct substrate specificities and structural features .
  • Mechanism: The reaction involves cleavage of the N1-C1’ glycosidic bond followed by a 180° rotation of the base, facilitated by nucleophilic attack from arginine residues within the enzyme .

Chemical Synthesis

  • A common method for synthesizing pseudouridine chemically involves stereoselective reduction followed by cycloetherification. For instance, one approach utilizes zinc chloride and L-Selectride to reduce specific precursors, leading to high yields of protected nucleosides which are subsequently deprotected to yield β-pseudouridine .
Molecular Structure Analysis

Pseudouridine's molecular structure is characterized by its unique C-C glycosidic bond between the ribose sugar and the uracil base. This structural modification alters its conformational dynamics compared to uridine.

Key Structural Features

  • Bonding: The C-C bond provides greater rotational freedom than the N-C bond, allowing for enhanced conformational flexibility.
  • Hydrogen Bonding: The free N1-H group in pseudouridine serves as an additional hydrogen bond donor, potentially facilitating novel pairing interactions within RNA structures .
  • Conformation: Studies using nuclear magnetic resonance spectroscopy indicate that pseudouridine can adopt multiple conformations that contribute to its stability and interactions with other molecular entities .
Chemical Reactions Analysis

Pseudouridine participates in various chemical reactions primarily related to its role in RNA biochemistry. The most significant reactions involve its incorporation into RNA during transcription and its subsequent interactions with proteins.

Key Reactions

  • Isomerization: The primary reaction involving pseudouridine is its formation from uridine through enzymatic catalysis by pseudouridine synthases.
  • Interactions with Proteins: Pseudouridylation affects how RNA interacts with various proteins, influencing processes such as translation regulation and ribosome function .
Mechanism of Action

The mechanism of action for pseudouridine primarily revolves around its role in stabilizing RNA structures and enhancing their functional capabilities.

Detailed Mechanism

Physical and Chemical Properties Analysis

Pseudouridine exhibits distinct physical and chemical properties that differentiate it from standard nucleosides.

Properties

  • Solubility: Pseudouridine is soluble in water and exhibits stability under physiological conditions.
  • Spectroscopic Characteristics: It can be analyzed using techniques such as high-performance liquid chromatography (HPLC) with ultraviolet or fluorescence detection methods .
  • Thermal Stability: The presence of pseudouridine in RNA contributes to increased thermal stability compared to unmodified RNAs.
Applications

Pseudouridine has several important applications in molecular biology and biotechnology:

Scientific Applications

  • RNA Research: Its role as a post-transcriptional modification makes it a vital subject in studies focused on RNA structure-function relationships.
  • Therapeutics: Pseudouridine-modified mRNA vaccines have gained attention due to their enhanced stability and reduced immunogenicity compared to unmodified mRNA .
  • Biotechnology: It is utilized in synthetic biology for designing more stable RNA molecules that can withstand harsh conditions or exhibit improved functionality.

Properties

CAS Number

1445-07-4

Product Name

Pseudouridine

IUPAC Name

5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione

Molecular Formula

C9H12N2O6

Molecular Weight

244.20 g/mol

InChI

InChI=1S/C9H12N2O6/c12-2-4-5(13)6(14)7(17-4)3-1-10-9(16)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,16)

InChI Key

PTJWIQPHWPFNBW-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O

Solubility

Soluble in DMSO

Synonyms

Pseudouridine; NSC 162405; NSC-162405; NSC162405.

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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